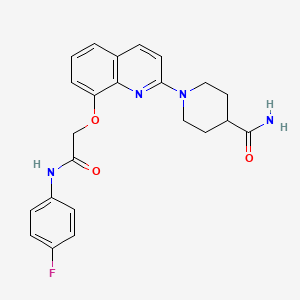
1-(8-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(8-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic small molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Quinoline moiety : Known for its diverse biological activities.
- Piperidine ring : Often involved in interactions with biological targets.
- Fluorophenyl group : Contributes to the lipophilicity and potential receptor binding.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .
Antimicrobial Activity
The quinoline scaffold is also associated with antimicrobial properties. Research indicates that derivatives can exhibit activity against a range of bacterial strains, including multi-drug resistant strains.
- Case Studies : A study demonstrated that a related quinoline derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits.
- Studies on Neuroinflammation : In vitro studies using microglial cell lines have shown that these compounds can modulate inflammatory responses, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its therapeutic application.
| Property | Details |
|---|---|
| Absorption | Rapid absorption observed in animal models. |
| Distribution | High brain penetration noted, suggesting efficacy in CNS disorders. |
| Metabolism | Primarily hepatic metabolism; metabolites exhibit varied biological activity. |
| Excretion | Mainly renal excretion; requires monitoring for potential toxicity. |
Propiedades
IUPAC Name |
1-[8-[2-(4-fluoroanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c24-17-5-7-18(8-6-17)26-21(29)14-31-19-3-1-2-15-4-9-20(27-22(15)19)28-12-10-16(11-13-28)23(25)30/h1-9,16H,10-14H2,(H2,25,30)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWBYISWPXBBAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














